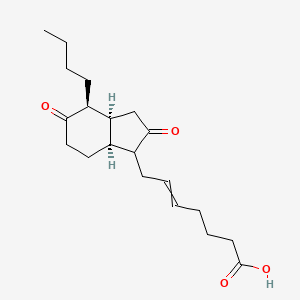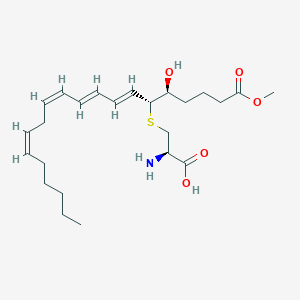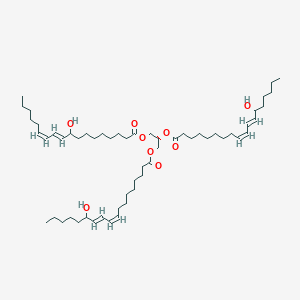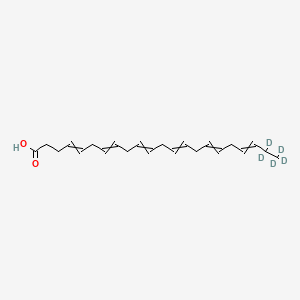
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and four double bonds. It is a member of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in cardiovascular and neurological functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of docosahexaenoic acid (DHA) to selectively reduce specific double bonds, followed by controlled oxidation to introduce the desired double bonds at specific positions.
Industrial Production Methods
Industrial production often employs microbial fermentation using genetically modified microorganisms capable of producing high yields of polyunsaturated fatty acids. These microorganisms are cultured in bioreactors under optimized conditions to maximize the production of this compound, which is then extracted and purified using techniques such as solvent extraction and chromatography.
化学反应分析
Types of Reactions
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Alcohols and amines are common reagents for esterification and amidation, respectively, often in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
科学研究应用
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques such as gas chromatography.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and neurological disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
作用机制
The mechanism of action of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which convert this compound into bioactive metabolites.
相似化合物的比较
Similar Compounds
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.
Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.
Uniqueness
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct biochemical properties and physiological effects. Unlike DHA and EPA, it has a different pattern of double bonds, which affects its role in cell membranes and its conversion to bioactive metabolites.
属性
分子式 |
C22H36O2 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15- |
InChI 键 |
TWSWSIQAPQLDBP-LIJGZOPESA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


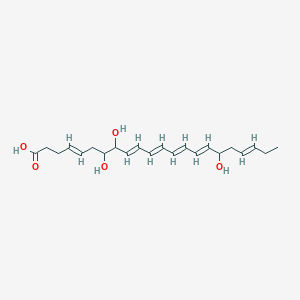
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)

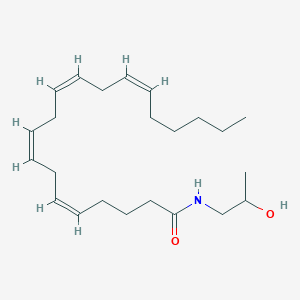
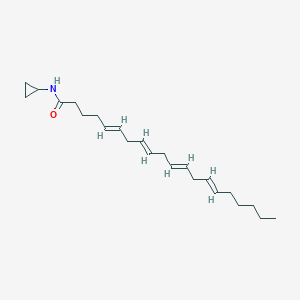
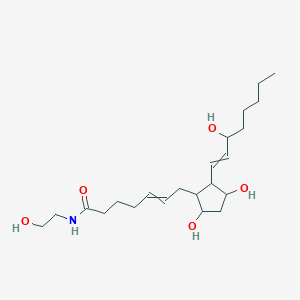
![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
